molecular formula C21H15N3O2S2 B2399411 4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 923468-56-8

4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

カタログ番号: B2399411
CAS番号: 923468-56-8
分子量: 405.49
InChIキー: JWUCUUPJOMVNJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a cyano group at the 4-position of the benzoyl core, a furan-2-ylmethyl substituent, and a benzo[d]thiazole ring with a methylthio group at position 2. This compound’s design integrates heterocyclic motifs (furan, benzothiazole) and polar functional groups (cyano, methylthio), which are common in bioactive molecules targeting enzymes or receptors.

特性

IUPAC Name

4-cyano-N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-27-17-5-2-6-18-19(17)23-21(28-18)24(13-16-4-3-11-26-16)20(25)15-9-7-14(12-22)8-10-15/h2-11H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCUUPJOMVNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This compound features a furan moiety, a cyano group, and a benzothiazole derivative, which may contribute to its biological efficacy. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H15N3O2S2, with a molecular weight of 405.49 g/mol. The compound's structure includes various functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H15N3O2S2
Molecular Weight405.49 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, an analog demonstrated strong cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the benzothiazole moiety has been particularly noted for enhancing anticancer activity due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it possesses significant inhibitory effects on Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Enzyme Inhibition

Research indicates that 4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide may act as an inhibitor of certain enzymes linked to cancer progression and inflammation. Specifically, it has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of the compound in inhibiting tumor growth in xenograft models of human cancer. Results demonstrated a dose-dependent reduction in tumor size, correlating with increased apoptosis markers in treated tissues.
  • Antimicrobial Evaluation : A series of antimicrobial susceptibility tests were conducted against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.

類似化合物との比較

Structural Analogs

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Core Structure R₁ (Benzamide) R₂ (Benzothiazole) Key Modifications Reference
Target Compound Benzamide-Benzothiazole 4-CN 4-SMe Furan-2-ylmethyl -
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)benzothiazol] Benzamide-Benzothiazole 4-SO₂N(Bu)Et 4-SMe Sulfamoyl group
N-(6-Bromobenzothiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide Benzamide-Benzothiazole 4-Piperazinyl 6-Br Bromine substituent
N-(Benzo[d]thiazol-2-yl)-2-(triazolothiadiazolyl)benzamide Benzamide-Benzothiazole 2-Triazolothiadiazole - Triazolothiadiazole hybrid
  • The methylthio group and furan substituent are retained, suggesting shared synthetic pathways .
  • Piperazinyl Analog (): Substitutes the cyano group with a 4-methylpiperazine, enhancing solubility and introducing basicity. The benzothiazole’s bromine substituent may alter steric interactions in enzyme binding .
  • Triazolothiadiazole Hybrid (): Integrates a triazolothiadiazole ring, expanding the heterocyclic framework. Such hybrids often exhibit enhanced antimicrobial activity compared to simpler benzothiazoles .

Physicochemical Properties

Table 3: Reported Bioactivities of Analogs
Compound Class Activity IC₅₀/EC₅₀ (µM) Reference
Piperazinyl-Benzothiazoles Enzyme Inhibition (e.g., kinases) 0.5–5.0
Triazolothiadiazole-Benzamides Antibacterial (Gram±) 8–32 µg/mL
Sulfamoyl-Benzothiazoles Not reported -
  • The target compound’s cyano group may enhance kinase inhibition compared to sulfamoyl analogs, as electron-withdrawing groups often improve affinity for ATP-binding pockets .

Q & A

Q. How can researchers optimize the synthesis of 4-cyano-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation and minimize side products .
  • Protective Groups : Protect reactive sites (e.g., furan oxygen) during multi-step synthesis to prevent undesired reactions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the benzamide, furan, and thiazole moieties .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays, noting IC50_{50} values for selectivity .
  • Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular Docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to analyze frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .
  • Charge Distribution : Map electrostatic potential surfaces to identify regions prone to electrophilic attack (e.g., cyano group) .
  • Thermochemical Data : Calculate Gibbs free energy of reactions to optimize synthetic pathways .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate activity with varying concentrations (1 nM–100 µM) to identify non-linear effects .
  • Structural Analog Comparison : Test derivatives (e.g., methylthio → methoxy substitution) to isolate pharmacophores .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm mechanism-of-action specificity .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Modify the furan methyl group (e.g., alkylation) or benzamide’s cyano position .
  • Bioisosteric Replacement : Replace thiazole’s methylthio with sulfone or sulfonamide to enhance solubility .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC50_{50} data to predict activity of novel analogs .

Q. What methodologies analyze the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH to measure half-life (t1/2_{1/2}) and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
  • Structural Modifications : Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., furan oxidation) .

Q. How can mechanistic studies clarify its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified enzymes (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
  • RNA Sequencing : Profile transcriptomic changes post-treatment to identify downstream pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Force Field Refinement : Re-parameterize docking algorithms using experimental IC50_{50} data to improve predictive accuracy .
  • Solvent Effects : Re-run MD simulations with explicit solvent models (e.g., TIP3P water) to account for hydration .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Experimental Design Considerations

Q. What controls are essential in toxicity assays for this compound?

Methodological Answer:

  • Positive Controls : Use cisplatin (anticancer) or ampicillin (antimicrobial) to validate assay sensitivity .
  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent-induced cytotoxicity .
  • Cell Viability Controls : Employ resazurin reduction assays alongside MTT to cross-verify results .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。